molecular formula C8H15Cl2N3 B12309528 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride

Cat. No.: B12309528
M. Wt: 224.13 g/mol
InChI Key: OIRURFOLHMOZCF-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is a high-purity chemical compound offered under the catalog number EN300-1266510, with the CAS Number 2138585-86-9 . This dihydrochloride salt has a molecular formula of C 8 H 15 Cl 2 N 3 and a molecular weight of 224.1 g/mol . The compound features a pyridin-2-amine moiety linked to a propylamine chain, a structure that serves as a valuable building block in medicinal chemistry and organic synthesis. Researchers utilize this diamine derivative as a key synthon for constructing more complex molecules, particularly in the development of pharmacologically active compounds. Its structure, which incorporates both aromatic and aliphatic amine groups, makes it a versatile precursor for the synthesis of ligands and small molecule inhibitors. The compound is provided as a stable solid and is for Research Use Only (RUO), strictly intended for laboratory research applications and not for diagnostic, therapeutic, or personal use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

3-(3-aminopropyl)pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c9-5-1-3-7-4-2-6-11-8(7)10;;/h2,4,6H,1,3,5,9H2,(H2,10,11);2*1H

InChI Key

OIRURFOLHMOZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)CCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Step 1 (Reduction):

    • Reagents: 1.6 equivalents of LiAlH₄ in THF.
    • Temperature: 35°C during reagent addition, followed by heating to 58–60°C.
    • Scale: Demonstrated at multi-kilogram scale (e.g., 4 kg starting material).
    • Yield: >90% for (R)-3-aminopiperidine intermediate.
  • Step 2 (Salt Formation):

    • Reagents: Concentrated hydrochloric acid (HCl).
    • Process: The free base is treated with HCl in methanol or methyl tert-butyl ether (MTBE).
    • Isolation: Filtration and vacuum drying yield the dihydrochloride salt with >98% purity.

Key Data:

Parameter Value Source
LiAlH₄ Equivalents 1.6
Reaction Temperature 58–60°C
Solvent THF
Final Purity ≥98%

Nucleophilic Substitution with 3-Chloropropylamine Hydrochloride

An alternative route utilizes 3-chloropropylamine hydrochloride as a precursor. While originally developed for N-(3-aminopropyl)methacrylamide hydrochloride, this method can be adapted:

Reaction Steps:

  • Alkylation: React 3-chloropropylamine hydrochloride with a pyridine derivative (e.g., 2-aminopyridine) under basic conditions.

    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
    • Solvent: Toluene/water biphasic system.
    • Temperature: 0–5°C during exothermic steps.
  • Phthalimide Protection/Deprotection:

    • Introduce a phthalimide group to protect the amine, followed by hydrazinolysis to regenerate the primary amine.
  • Salt Formation:

    • Treat the free amine with HCl gas in tetrahydrofuran (THF) to precipitate the dihydrochloride.

Key Data:

Parameter Value Source
Reaction Time (Step 1) 1–5 hours
Yield (Overall) 87–93%
Solvent for Salt Formation THF

Catalytic Cyclization of Diaminopentanoate Derivatives

A scalable industrial method involves cyclizing (R)-methyl 2,5-diaminopentanoate dihydrochloride:

Process Overview:

  • Cyclization:

    • Reagents: Sodium methoxide (NaOMe) in methanol.
    • Temperature: -10°C to 0°C.
    • Intermediate: Forms (R)-3-aminopiperidin-2-one.
  • Acidification:

    • Treat with HCl in methanol/MTBE to form the hydrochloride salt.
  • Reduction:

    • Reduce the lactam to the amine using LiAlH₄ (as in Method 1).

Key Advantages:

  • Avoids hazardous intermediates.
  • Suitable for batches >1,000 kg.

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
LiAlH₄ Reduction High enantiomeric purity (≥99% ee) Requires strict moisture control Industrial (>1,000 kg)
Nucleophilic Substitution Flexible precursor choice Multiple protection/deprotection steps Laboratory to pilot scale
Diaminopentanoate Cyclization High yield (90–95%) Requires cryogenic conditions Industrial

Purification and Characterization

  • Crystallization: The dihydrochloride salt is recrystallized from ethanol/water (1:1) to achieve >99% purity.
  • Analytical Data:
    • ¹H NMR (D₂O): δ 3.15 (t, 2H, CH₂NH₂), 2.95 (m, 2H, pyridine-H), 1.85 (m, 2H, CH₂).
    • HPLC: Retention time = 6.2 min (C18 column, 0.1% TFA in water/acetonitrile).

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound features:

  • A pyridin-2-amine core with a 3-aminopropyl side chain.

  • Two protonatable amine groups (pyridine NH₂ and side-chain NH₂), stabilized as dihydrochloride salts.

Reactivity is expected at:

  • Primary amine (side chain): Susceptible to alkylation, acylation, or condensation.

  • Pyridine NH₂ group : May undergo electrophilic substitution or coordination chemistry.

Alkylation/Acylation of the Primary Amine

The side-chain primary amine can react with:

  • Alkyl halides : To form secondary/tertiary amines (e.g., in nucleophilic substitution).

  • Anhydrides/acid chlorides : To yield amides (e.g., methacrylic anhydride in ).

  • Carbonyl compounds : For Schiff base formation.

Example from Literature :
In , a similar primary amine (N-(3-aminopropyl)methacrylamide hydrochloride) underwent alkylation with methacrylic anhydride under basic conditions at 0–5°C to form methacrylamide derivatives. This suggests analogous reactivity for the target compound.

Protection/Deprotection Strategies

The primary amine’s reactivity can be modulated using:

  • Phthalimide protection (via Gabriel synthesis): As demonstrated in , potassium phthalimide reacts with chloropropyl intermediates to mask amines, later removed via hydrazinolysis.

Table 1: Protection/Deprotection Conditions

StepReagent/ConditionsOutcomeReference
ProtectionPotassium phthalimide, 50–150°CPhthalimido intermediate
DeprotectionHydrazine hydrate, ethanol, 0–100°CFree amine regeneration

Salt Formation and Acid-Base Reactions

The dihydrochloride form indicates:

  • Protonation stability : Both amines are protonated in acidic media (HCl) .

  • Deprotonation : Adjusting pH could liberate free bases for further reactions (e.g., in coupling reactions).

Electrophilic Aromatic Substitution (Pyridine Core)

The pyridin-2-amine moiety may undergo:

  • Halogenation : Directed by the NH₂ group (meta/para substitution).

  • Nitration/Sulfonation : Limited by the electron-rich aromatic system.

Example from Literature :
In , fluorinated pyridin-2-amine derivatives were synthesized via electrophilic substitution, highlighting the directing effects of NH₂ groups.

Coordination Chemistry

Both amine groups can act as ligands in metal complexes:

  • Transition metals : Formation of chelates with Cu²⁺, Ni²⁺, etc.

  • Applications : Catalysis or materials science (inferred from , where pyridin-2-amine intermediates are used in kinase inhibitor synthesis).

Comparative Reactivity with Analogues

Table 2: Reactivity of Related Compounds

CompoundStructureKey ReactionsReference
3-(Aminomethyl)pyridin-2-amine hydrochloridePyridine with CH₂NH₂Acylation, Schiff base formation
N-(3-aminopropyl)methacrylamide hydrochlorideCH₂CH₂CH₂NH₂ side chainAlkylation, phthalimide protection
4-(Difluoromethyl)pyridin-2-amineCF₂H substituentElectrophilic fluorination, coupling

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis and Neurological Disorders
One of the primary applications of 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride is as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for potential interactions with biological targets, which is crucial for developing new therapeutic agents. The compound has shown promise in the synthesis of polyampholytes through free radical batch-copolymerization with acrylic acid, demonstrating its versatility in drug formulation.

Case Study: Interaction Studies
Research indicates that this compound exhibits significant binding affinity to various biological targets. Interaction studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to assess these affinities, which are essential for evaluating its therapeutic potential.

Chemical Research

Polymer Chemistry
The compound has been utilized in polymer chemistry, particularly in the preparation of polyampholytes. These materials are synthesized via free radical copolymerization processes that involve monitoring the reactivity ratios through techniques like 1H^1H-NMR spectroscopy. This application highlights the compound's utility in developing new materials with specific properties for various applications.

Fluorescent Properties
Recent studies have explored the fluorescent properties of aminopyridines, including derivatives of this compound. These investigations focus on synthesizing multisubstituted aminopyridines that exhibit significant fluorescence, making them valuable in analytical chemistry and biological imaging .

Biological Studies

Antimicrobial and Antiparasitic Activities
The compound's structural features suggest potential antimicrobial and antiparasitic activities. For instance, modifications of related pyridine derivatives have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Such studies indicate that compounds with similar structures can be optimized for enhanced biological activity .

Therapeutic Potential in Epilepsy
There is ongoing research into the use of aminopyridine derivatives, including this compound, as non-nucleoside agonists for adenosine receptors, which could provide new avenues for treating pharmacoresistant epilepsy. This application underscores the compound's relevance in developing treatments for challenging medical conditions .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersPromising interactions with biological targets
Chemical ResearchUsed in polymer chemistry and synthesis of polyampholytesSuccessful copolymerization with acrylic acid
Biological StudiesInvestigated for antimicrobial and antiparasitic propertiesPotential efficacy against Plasmodium falciparum
Epilepsy TreatmentExplored as a non-nucleoside agonist for adenosine receptorsPotential new treatment avenues for pharmacoresistant epilepsy

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural and molecular differences between 3-(3-Aminopropyl)pyridin-2-amine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound C₈H₁₄N₂·2HCl 184.24 Pyridine, aminopropyl, dihydrochloride 52864-48-9
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine, pyrrolidine, dihydrochloride 1193388-05-4
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₆N₃O₂·2HCl 316.65 Piperidine, nitrobenzyl, dihydrochloride PK00255E-2
3-Chloropyridin-2-amine C₅H₅ClN₂ 128.56 Pyridine, chlorine, amine Not provided
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride C₇H₁₆N₂·2HCl 213.14 Pyrrolidine, isopropyl, dihydrochloride 1201013-61-7

Key Observations :

  • Pyridine vs. Heterocyclic Cores: The target compound and 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride share a pyridine backbone but differ in substituents (aminopropyl vs. pyrrolidine). Pyrrolidine-containing compounds (e.g., ) exhibit cyclic amine structures, which may enhance rigidity and binding specificity compared to linear chains .
  • Dihydrochloride Salts : All dihydrochloride salts (e.g., ) exhibit improved aqueous solubility over free bases, critical for in vitro assays. Molecular weight variations reflect differences in hydrocarbon substituents .

Biological Activity

3-(3-Aminopropyl)pyridin-2-amine dihydrochloride, also known by its CAS number 2138585-86-9, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with an aminopropyl group at the 3-position. Its dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Synthesis

Recent studies have focused on synthesizing various aminopyridine derivatives, including this compound. The synthesis typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions to yield the desired product with high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been investigated for its potential as a dual orexin receptor agonist, which may have implications for treating sleep disorders such as narcolepsy .

Pharmacological Effects

  • Neuropharmacology : The compound has shown promise in modulating neuropeptide signaling pathways. For instance, it has been evaluated for its ability to enhance wakefulness and alleviate symptoms associated with orexin deficiency .
  • Anticancer Activity : Preliminary studies suggest that derivatives of aminopyridines may exhibit cytotoxic effects against certain cancer cell lines. Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .
  • Antimicrobial Properties : Some aminopyridine derivatives have demonstrated antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties, warranting further investigation .

Case Studies and Experimental Data

Several studies have documented the effects of related compounds on biological systems:

Study ReferenceBiological ActivityKey Findings
Orexin Receptor AgonismImproved wakefulness in animal models.
Anticancer ActivityInduction of apoptosis in glioblastoma cells.
Antimicrobial EffectsEffective against Gram-positive bacteria.

These findings highlight the diverse potential applications of this compound in treating various health conditions.

Q & A

What are the most effective synthetic routes for 3-(3-aminopropyl)pyridin-2-amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, pyridine derivatives with halogen substituents (e.g., 6-bromo-3-(chloromethyl)pyridin-2-amine in ) can undergo alkylation with 3-aminopropylamine. Reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents are critical for minimizing side products like over-alkylated species. Post-synthesis, dihydrochloride salt formation is achieved using HCl gas or concentrated HCl in anhydrous conditions to enhance stability and solubility .

Which spectroscopic and chromatographic methods are optimal for characterizing purity and structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the aminopropyl chain (δ 1.5–3.0 ppm for methylene groups).
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+^+ for C8_8H14_{14}N3_3·2HCl, expected m/z ~224.1 for the free base).
  • HPLC : Purity ≥98% is achievable using reverse-phase C18 columns with UV detection at 254 nm, as demonstrated for structurally similar dihydrochloride salts ( –15).

How does the dihydrochloride form affect solubility and stability in aqueous buffers?

The dihydrochloride salt enhances water solubility due to ionic interactions. However, hygroscopicity can destabilize the compound during storage. Stability studies in PBS (pH 7.4) at 4°C show negligible degradation over 72 hours. For long-term storage, lyophilization in inert atmospheres is recommended .

What strategies resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from protonation states or solvent effects. For example, the aminopropyl chain’s NH2_2 groups may exhibit variable shifts depending on pH. Density Functional Theory (DFT) calculations using solvents like D2_2O or DMSO-d6_6 improve alignment with experimental data. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

How is this compound utilized in kinase inhibition studies, and what are key experimental controls?

In kinase assays (e.g., TrkA inhibition studies, as in ), the compound’s primary amine groups may interact with ATP-binding pockets. Key controls include:

  • Negative Controls : DMSO-only treatments to exclude solvent effects.
  • Positive Controls : Known kinase inhibitors (e.g., K252a for TrkA).
  • Dose-Response Curves : IC50_{50} determination across 0.1–100 µM concentrations.

What are common impurities in synthetic batches, and how are they quantified?

Impurities include unreacted starting materials (e.g., residual pyridine derivatives) and mono-hydrochloride byproducts. LC-MS with a charged aerosol detector (CAD) quantifies impurities at <2%. Preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) isolates the dihydrochloride form .

How does structural modification of the pyridine ring or aminopropyl chain alter biological activity?

  • Pyridine Modifications : Bromo or chloro substituents ( ) can enhance binding affinity but reduce solubility.
  • Aminopropyl Chain Extension : Longer chains (e.g., 4-aminobutyl analogs in ) may improve cell membrane penetration but increase toxicity risks. Comparative studies require cytotoxicity assays (e.g., MTT) alongside target-specific activity screens .

What protocols mitigate hygroscopicity during storage and handling?

  • Storage : Desiccated at −20°C under argon.
  • Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains stability for >6 months .

How is this compound integrated into polymer or nanoparticle drug-delivery systems?

The primary amine groups facilitate covalent conjugation to carboxylated polymers (e.g., PLGA) via EDC/NHS chemistry. For nanoparticle encapsulation, solvent evaporation techniques achieve loading efficiencies >80%, with dynamic light scattering (DLS) confirming particle size (100–200 nm) .

What computational tools predict interaction modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors like TrkA. Protonation states at physiological pH are modeled using tools like PROPKA. Validation via mutagenesis studies (e.g., Ala scanning) confirms critical binding residues .

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